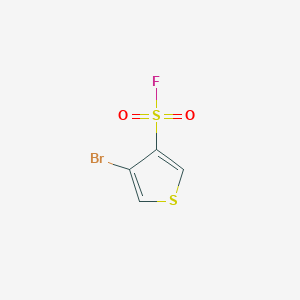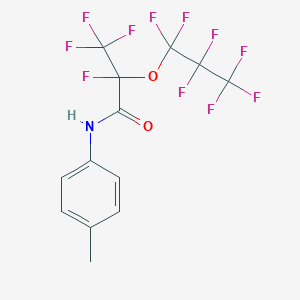
4-Bromothiophene-3-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromothiophene-3-sulfonyl fluoride is a chemical compound with the CAS Number: 2137648-83-8 . It has a molecular weight of 245.09 and its IUPAC name is 4-bromothiophene-3-sulfonyl fluoride .
Synthesis Analysis
Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . New synthetic approaches that start with sulfur-containing substrates include the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols .Molecular Structure Analysis
The InChI code for 4-Bromothiophene-3-sulfonyl fluoride is 1S/C4H2BrFO2S2/c5-3-1-9-2-4 (3)10 (6,7)8/h1-2H .Chemical Reactions Analysis
Sulfonyl fluorides are used as electrophilic warheads by both medicinal chemists and chemical biologists . The balance of reactivity and stability that is so attractive for these applications, particularly the resistance of sulfonyl fluorides to hydrolysis under physiological conditions, has provided opportunities for synthetic chemists .Applications De Recherche Scientifique
Palladium-Catalyzed Coupling Reactions
4-Bromothiophene-3-sulfonyl fluoride serves as a precursor in palladium-catalyzed coupling reactions. Kobayashi et al. (2005) demonstrated that bromothiophene derivatives undergo coupling with aryl iodides in the presence of a silver(I) nitrate/potassium fluoride system, leading to products that retain the carbon-bromine bond. This property allows for subsequent palladium-catalyzed C-C bond-forming reactions, highlighting the compound's utility in complex organic syntheses (Kobayashi, Sugie, Takahashi, Masui, & Mori, 2005).
Fluoride Sensing
In the development of sensors, 4-Bromothiophene-3-sulfonyl fluoride derivatives have been used to design specific and reversible fluoride sensors. Aboubakr et al. (2013) synthesized a sulfonamide-conjugated benzo-[2,1-b:3,4-b']bithiophene semiconductor for anion detection, demonstrating high selectivity and reversibility for fluoride, which is significant for environmental monitoring and diagnostic applications (Aboubakr, Brisset, Siri, & Raimundo, 2013).
Synthesis of Fluorosulfonyl Compounds
Thomas and Fokin (2018) reported a regioselective synthesis of 4-fluorosulfonyl 1,2,3-triazoles from bromovinylsulfonyl fluoride, showcasing the compound's versatility in synthesizing various sulfonates, sulfonamides, and sulfonic acid derivatives. This method provides access to a range of compounds otherwise difficult to synthesize, underscoring the importance of 4-Bromothiophene-3-sulfonyl fluoride in medicinal chemistry and materials science (Thomas & Fokin, 2018).
Environmental Applications
4-Bromothiophene-3-sulfonyl fluoride and its derivatives have been explored for environmental applications, such as the destruction of persistent organic pollutants. Zhang et al. (2013) investigated the mechanochemical destruction of perfluorooctane sulfonate (PFOS) and perfluorooctanoic acid (PFOA), where potassium hydroxide was found to effectively decompose these compounds, highlighting a potential application in the treatment of PFC-contaminated wastes (Zhang, Huang, Yu, Zhang, Deng, & Wang, 2013).
Mécanisme D'action
The advent of sulfur(VI) fluoride exchange (SuFEx) processes as transformations with click-like reactivity has invigorated research into electrophilic species featuring a sulfur–fluorine bond . Among these, sulfonyl fluorides have emerged as the workhorse functional group, with diverse applications being reported .
Safety and Hazards
Orientations Futures
Sulfonyl fluorides have received considerable attention and continuous interest from the communities of synthetic chemistry and medicinal chemistry . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This opens up new possibilities for the development of more efficient and diverse synthetic methods .
Propriétés
IUPAC Name |
4-bromothiophene-3-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrFO2S2/c5-3-1-9-2-4(3)10(6,7)8/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFYAGBUDSGPDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)Br)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrFO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide](/img/structure/B2527124.png)


![3-[5-(4-Methoxybenzylidene)-4-oxo-2-thioxo-3-thiazolidinyl]propionic acid](/img/structure/B2527128.png)
![(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(pyridin-3-yloxy)piperidin-1-yl)methanone](/img/structure/B2527129.png)

![methyl 3-(3-ethylphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2527133.png)
![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3,5-dimethylphenyl)ethanediamide](/img/structure/B2527134.png)
![N-[2-(2-Bicyclo[2.2.1]heptanyl)-6-oxopiperidin-3-yl]but-2-ynamide](/img/structure/B2527136.png)


![7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methylpurine-2,6-dione](/img/structure/B2527141.png)
![3-[2-(2,5-Dimethoxyphenyl)ethylamino]-1-phenylpyrazin-2-one](/img/structure/B2527143.png)
